3-Ethyl-4-hydroxybenzaldehyde chemical structure and analysis
3-Ethyl-4-hydroxybenzaldehyde chemical structure and analysis
This technical guide details the structure, synthesis, and analysis of 3-Ethyl-4-hydroxybenzaldehyde , a distinct chemical entity often confused with its potent analog, Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde).
Chemical Structure, Synthesis, and Analytical Characterization
Executive Summary & Identity Distinction
Warning: Identity Hazard. In chemical sourcing and database searches, 3-Ethyl-4-hydroxybenzaldehyde is frequently conflated with Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde). These are structurally and functionally distinct.
| Feature | 3-Ethyl-4-hydroxybenzaldehyde | Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) |
| CAS Number | 105211-79-8 (varies by source) | 121-32-4 |
| Substituent (C3) | Ethyl group (-CH₂CH₃) | Ethoxy group (-OCH₂CH₃) |
| Electronic Effect | Weak activator (+I effect) | Strong activator (+M effect) |
| Physical State | Viscous Liquid / Low-melting Solid | Crystalline Solid (MP: 76-78°C) |
| Primary Use | Pharma Intermediate (Suzuki coupling) | Flavoring Agent (Vanilla substitute) |
Chemical Architecture & Properties[2][3][4][5]
Structural Analysis
The molecule consists of a benzene core substituted at the 1, 3, and 4 positions.
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Position 1 (Formyl, -CHO): Electron-withdrawing group (EWG), deactivating the ring.
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Position 4 (Hydroxyl, -OH): Strong electron-donating group (EDG) via resonance (+M), directing electrophiles ortho/para.
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Position 3 (Ethyl, -CH₂CH₃): Weak electron-donating group via induction (+I).
Electronic Consequence: Unlike the ethoxy group in ethyl vanillin, the ethyl group does not possess lone pairs to donate into the ring system. This results in a less electron-rich aromatic ring compared to ethyl vanillin, affecting both its reactivity in nucleophilic substitutions and its retention behavior in chromatography.
Physical Properties (Experimental)
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Molecular Formula:
[1] -
Molecular Weight: 150.17 g/mol
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Appearance: Colorless to pale yellow viscous liquid (often crystallizes upon prolonged standing or high purity).
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Solubility: Soluble in MeOH, DCM, DMSO, Ethyl Acetate; sparingly soluble in water.
Synthetic Pathways[2]
Two primary routes exist: the traditional Reimer-Tiemann formylation (economical but messy) and the modern Palladium-Catalyzed Coupling (high precision).
Pathway A: Reimer-Tiemann Reaction (Industrial/Bulk)
Direct formylation of 2-ethylphenol using chloroform and base.[2]
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Mechanism: Generation of dichlorocarbene (:CCl₂) followed by electrophilic attack on the phenoxide ring.
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Selectivity Issue: Produces a mixture of ortho-formyl (impurity) and para-formyl (target) isomers.
Pathway B: Suzuki-Miyaura Coupling (Pharma Grade)
Coupling of 3-bromo-4-hydroxybenzaldehyde with triethylborane or ethylboronic acid.
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Selectivity: 100% regioselective.
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Yield: >90%.
Figure 1: Comparison of Synthetic Routes. The Suzuki pathway (green) avoids isomer separation challenges.
Analytical Characterization (The Core)
A. Nuclear Magnetic Resonance (NMR)
The ethyl group presents a distinct signature (triplet + quartet) without the downfield shift caused by oxygen in the ethoxy variant.
H NMR Data (500 MHz, CDClCritical Distinction: In Ethyl Vanillin, the methylene (-OCH
B. HPLC Analysis Method
Due to the alkyl ethyl group being less polar than the alkoxy ethoxy group, the target molecule will exhibit longer retention on Reverse Phase (C18) columns.
Protocol:
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile (ACN).
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Gradient: 10% B to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 280 nm (aromatic absorption) and 310 nm (aldehyde conjugation).
Predicted Elution Order:
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3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) - Elutes Earlier (More Polar)
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3-Ethyl-4-hydroxybenzaldehyde (Target) - Elutes Later (More Hydrophobic)
Quality Control & Stability
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Oxidation Risk: The aldehyde group is susceptible to air oxidation to the corresponding benzoic acid (3-ethyl-4-hydroxybenzoic acid).
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
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Impurity Profile:
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From Reimer-Tiemann: Look for 2-hydroxy-3-ethylbenzaldehyde (ortho isomer).
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From Suzuki: Look for residual phosphine ligands or de-brominated starting material.
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Figure 2: Quality Control Decision Tree.
References
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US Patent 2018/0065917 A1 . Immune checkpoint inhibitors, compositions and methods thereof. (2018). Contains specific experimental synthesis and NMR characterization of 3-ethyl-4-hydroxybenzaldehyde. Link
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PubChem Compound Summary . 3-Ethyl-4-hydroxybenzaldehyde (CID 22038713). National Library of Medicine. Link
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Wynberg, H. The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184. (Mechanistic grounding for formylation). Link
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WO Patent 2020/116660 A1 . Macrocyclic compound and use thereof. (2020). Details the Suzuki coupling synthesis route. Link
